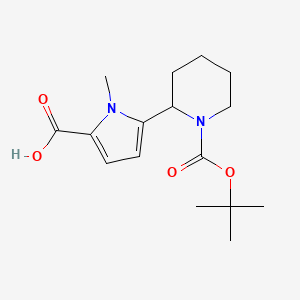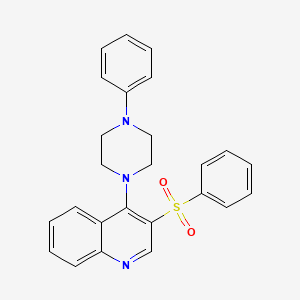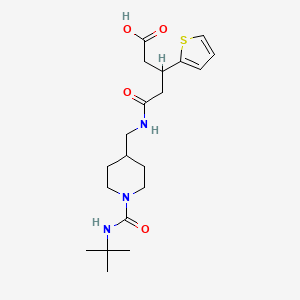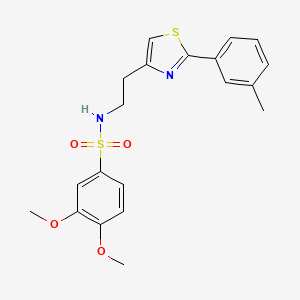
N-(4-fluorooxolan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorooxolan-3-yl)acetamide, also known as FOA, is a chemical compound that has been extensively studied for its various applications in scientific research. FOA is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its unique properties, which make it an essential tool for several research applications.
科学的研究の応用
Chemical Structure and Fluorescence Properties
N-(4-fluorooxolan-3-yl)acetamide has been evaluated for its fluorescence properties, particularly when derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). This derivatization is significant for analyzing catecholamines and their metabolites, demonstrating potential in quantitative analyses in biological matrices due to its stable derivatives and enhanced fluorescence properties under specific conditions (Zhu, Shaw, & Barrett, 2003).
Neuroimaging and Alzheimer's Disease
In neuroimaging, this compound derivatives have been explored for their binding affinity to the 18-kDa translocator protein (TSPO), which is implicated in Alzheimer's disease. Fluorine-18 labeled derivatives, such as [18F]DPA-714, show promise for PET imaging to assess neuroinflammation and potentially differentiate Alzheimer's disease patients from healthy controls, indicating its value in methodological studies and preliminary assessments of disease-related signals (Golla et al., 2015).
Herbicidal Activity
This compound derivatives have also been investigated for their herbicidal activity. These compounds have demonstrated promising results against dicotyledonous weeds at specific dosages, indicating their potential as novel herbicides. This research highlights the design, synthesis, and evaluation of these compounds, contributing to the development of new agricultural chemicals (Wu et al., 2011).
Photovoltaic Efficiency and Molecular Docking
The molecule has been part of studies focusing on its integration into compounds with potential applications in dye-sensitized solar cells (DSSCs). Research involving spectroscopic and quantum mechanical studies, alongside molecular docking, has indicated that certain derivatives could have applications in improving photovoltaic efficiency, demonstrating good light harvesting efficiency (LHE) and potential for use in solar energy conversion (Mary et al., 2020).
Cognitive Disorders and Alzheimer's Disease Treatment
Furthermore, derivatives of this compound have been explored for their potential in treating cognitive disorders and Alzheimer's disease through the modulation of neurotransmitter release in the brain. These compounds, acting as H3 antagonists, have shown potential in preclinical studies for improving cognitive efficacy and possibly exerting disease-modifying effects (Brioni et al., 2011).
特性
IUPAC Name |
N-(4-fluorooxolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-4(9)8-6-3-10-2-5(6)7/h5-6H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXUOXWSVWKIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1COCC1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

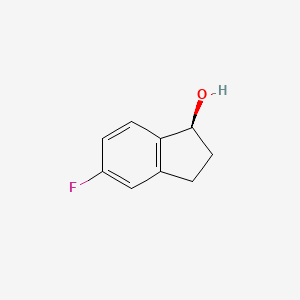
![3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993277.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
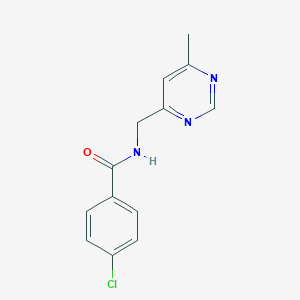
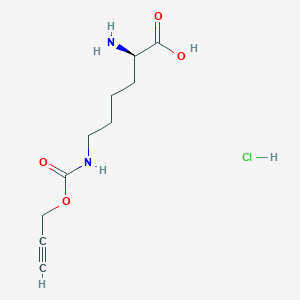
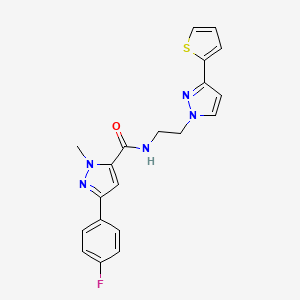
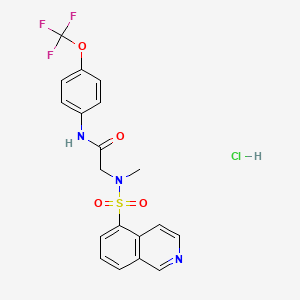
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)
